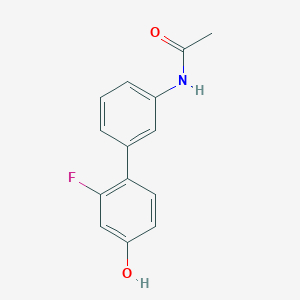
3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% (3-F-5-MCPP) is a halogenated phenol compound with a wide range of potential applications in synthetic organic chemistry, biochemistry, and pharmaceuticals. 3-F-5-MCPP has been studied extensively in the laboratory and is used as a model compound to study the effects of halogenation on phenolic compounds.
Scientific Research Applications
3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% has been studied extensively in the laboratory for its potential applications in synthetic organic chemistry, biochemistry, and pharmaceuticals. It has been used as a model compound to study the effects of halogenation on phenolic compounds. In addition, 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% has been used as a starting material for the synthesis of novel compounds with potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% is not yet fully understood. However, it is believed that the halogenation of the phenolic ring of 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% leads to an increase in the reactivity of the compound, allowing it to interact with other molecules more readily. This increased reactivity is thought to be responsible for the biological effects of 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% have been studied in several laboratory studies. These studies have shown that 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% has antioxidant and anti-inflammatory activities, as well as potential anticancer activity. 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% in laboratory experiments include its relatively low cost, its stability in aqueous solutions, and its potential as a starting material for the synthesis of novel compounds. The main limitation of using 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% in laboratory experiments is its low solubility in organic solvents.
Future Directions
The potential future directions of research on 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% include further investigation of its mechanism of action, its potential therapeutic applications, and its potential as a starting material for the synthesis of novel compounds. Additionally, further research is needed to identify potential methods for increasing the solubility of 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% in organic solvents.
Synthesis Methods
3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% can be synthesized by a variety of methods, including oxidation of 3-fluoro-5-methoxybenzaldehyde, reaction of 3-fluoro-5-methoxybenzyl bromide with potassium carbonate, and reaction of 3-fluoro-5-methoxybenzyl chloride with sodium hydroxide. The most common method is the reaction of 3-fluoro-5-methoxybenzyl chloride with sodium hydroxide in aqueous solution. This reaction results in the formation of 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95%, along with a small amount of sodium chloride as a byproduct.
properties
IUPAC Name |
methyl 4-(3-fluoro-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-12(15)8-13(16)7-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUHCYBSIFUJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684368 |
Source


|
| Record name | Methyl 3'-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-56-9 |
Source


|
| Record name | Methyl 3'-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6374166.png)
![4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95%](/img/structure/B6374181.png)
![3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6374189.png)









